![molecular formula C15H24O B1609498 (1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol CAS No. 13567-41-4](/img/structure/B1609498.png)
(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol
Overview
Description
(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol, also known as α-bisabolol, is a natural monocyclic sesquiterpene alcohol that is widely used in the cosmetic and pharmaceutical industries. It is extracted from the essential oil of German chamomile (Matricaria chamomilla) and other plants, and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of α-bisabolol is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of enzymes involved in the inflammatory response. It has also been found to have anti-oxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
α-bisabolol has been found to have various biochemical and physiological effects, including inhibition of the growth of bacteria and fungi, reduction of inflammation, and protection against oxidative stress. It has also been shown to have a calming effect on the skin, which makes it useful in the treatment of skin disorders.
Advantages and Limitations for Lab Experiments
One advantage of using α-bisabolol in lab experiments is its availability and low cost. It is also a natural compound, which makes it a safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
Future research on α-bisabolol could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It could also be studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further investigation into its mechanism of action could lead to the development of new therapeutic agents.
Scientific Research Applications
α-bisabolol has been extensively studied for its various biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-tumor, and anti-oxidant properties. It has been found to be effective in the treatment of various skin disorders such as acne, eczema, and psoriasis. It has also been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11-,12+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYWGTBEZVORGE-GOGITYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@@H](C2(C)C)C(=C)[C@H](C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474562 | |
| Record name | (+)-8(15)-Cedren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-8(15)-Cedren-9-ol | |
CAS RN |
13567-41-4 | |
| Record name | (+)-8(15)-Cedren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




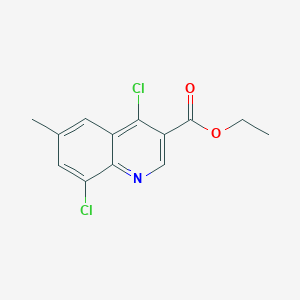
![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)
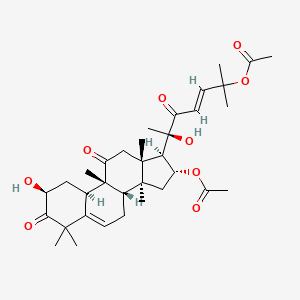
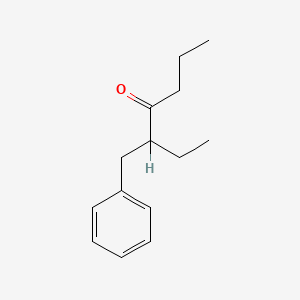
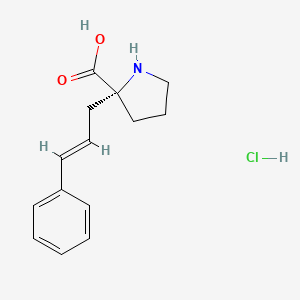
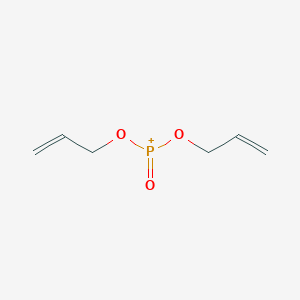
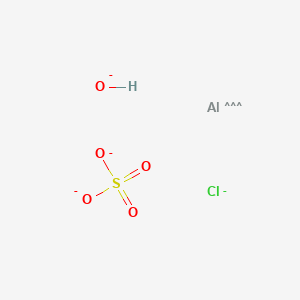
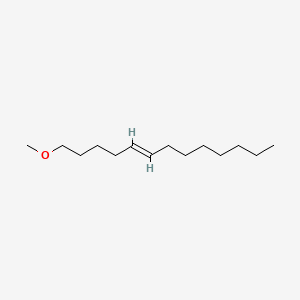
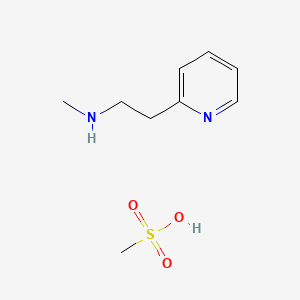
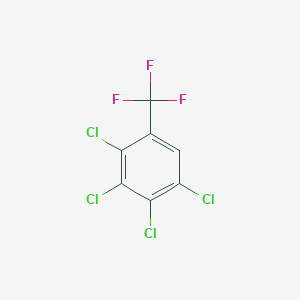
![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)
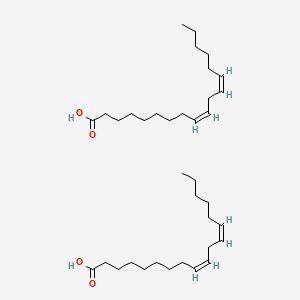
![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)